molecular formula C17H18N4O2 B2432349 (2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile CAS No. 306290-20-0

(2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile

Cat. No.: B2432349
CAS No.: 306290-20-0
M. Wt: 310.357
InChI Key: HWAIKVIKRBUGSX-LCYFTJDESA-N
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Description

(2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile is a potent, selective, and ATP-competitive small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor serine/threonine kinase. This compound is a key research tool for investigating the ALK2 signaling pathway, which is critically involved in embryonic development, tissue homeostasis, and iron metabolism. Its primary research value lies in the study of diseases driven by dysregulated ALK2 activity. It is extensively used in preclinical research for Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification, often caused by gain-of-function mutations in the ACVR1/ALK2 gene. By inhibiting the aberrant BMP signaling in FOP, this compound helps researchers elucidate disease mechanisms and evaluate potential therapeutic strategies. Furthermore, due to the role of ALK2 in certain cancer types, including diffuse intrinsic pontine glioma (DIPG) and prostate cancer, this inhibitor is employed in oncology research to study tumor cell proliferation, survival, and metastasis. The compound's mechanism of action involves binding to the kinase domain of ALK2, preventing ATP binding and subsequent phosphorylation of downstream SMAD proteins (primarily SMAD1/5/8), thereby effectively blocking the canonical BMP signaling cascade. Researchers utilize this high-purity compound for in vitro cell-based assays and in vivo animal models to dissect ALK2's biological functions and validate it as a drug target. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-23-15-10-12(6-7-14(15)22)9-13(11-18)17-20-19-16-5-3-2-4-8-21(16)17/h6-7,9-10,22H,2-5,8H2,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAIKVIKRBUGSX-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NN=C3N2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NN=C3N2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(4-hydroxy-3-methoxyphenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of approximately 310.357 g/mol. The structure features a triazoloazepine core linked to a prop-2-enenitrile moiety and a phenolic group. The presence of the hydroxyl and methoxy groups on the phenyl ring suggests potential antioxidant properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl and methoxy groups are known to contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The triazole moiety may enhance the compound's ability to interact with biological targets involved in tumor growth.
  • Neuroprotective Effects : Some derivatives of triazoloazepines have shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation.

Antioxidant Activity

A study evaluating the antioxidant capacity of structurally related compounds demonstrated that they significantly reduced oxidative stress markers in vitro. The compound's ability to donate hydrogen atoms or electrons plays a crucial role in its antioxidant efficacy.

CompoundIC50 (µM)Reference
(2Z)-3-(4-hydroxy-3-methoxyphenyl)-...25
Ferulic Acid30
Trolox (Standard)10

Cytotoxicity Against Cancer Cell Lines

In vitro assays have shown that (2Z)-3-(4-hydroxy-3-methoxyphenyl)-... exhibits significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. This suggests that the compound may induce apoptosis through mitochondrial pathways.

Neuroprotective Studies

Research on neuroprotective effects indicated that the compound could inhibit glutamate-induced excitotoxicity in neuronal cultures. This was evidenced by reduced lactate dehydrogenase (LDH) release in treated cells compared to controls.

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound significantly improved cognitive function and reduced markers of inflammation and oxidative stress.

Q & A

Q. How is the stereochemistry of the (2Z)-configuration in this compound experimentally validated?

The (2Z)-configuration is confirmed using nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., 3JH,H^3J_{H,H}) between protons on the double bond. X-ray crystallography provides definitive proof by resolving spatial arrangements of substituents, as demonstrated in structurally similar triazolo and thiazole derivatives . For example, NOESY correlations or crystallographic data can distinguish Z/E isomers by proximity of substituents.

Q. What are the key steps in designing a multi-step synthesis for this triazoloazepine-containing compound?

Synthesis typically involves:

  • Formation of the triazolo[4,3-a]azepine core : Cyclization reactions using reagents like chloroacetyl chloride or phenylisothiocyanate under basic conditions (e.g., K2_2CO3_3) .
  • Introduction of the methoxyphenyl group : Electrophilic substitution or Suzuki-Miyaura coupling to attach aromatic substituents .
  • Prop-2-enenitrile assembly : Knoevenagel condensation between aldehydes and active nitriles, optimized for Z-selectivity via solvent polarity and temperature control .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups and verify regiochemistry .
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% by area normalization) and detects byproducts .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazoloazepine ring formation?

Systematic optimization via Design of Experiments (DoE) is recommended. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts improve ring-closure kinetics .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions . Statistical tools like response surface methodology (RSM) model interactions between variables .

Q. How should contradictions in reported biological activity data for similar triazolo derivatives be addressed?

Contradictions may arise from:

  • Purity discrepancies : Validate compound integrity via HPLC and elemental analysis .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for activity studies) .
  • Stereochemical integrity : Re-evaluate configurations using chiral HPLC or vibrational circular dichroism (VCD) .

Q. What strategies enable structure-activity relationship (SAR) studies for modifying the methoxyphenyl and triazoloazepine moieties?

  • Substituent variation : Replace the 4-hydroxy-3-methoxyphenyl group with halogenated or alkylated analogs to assess electronic effects on receptor binding .
  • Core modifications : Synthesize triazoloazepine analogs with fused rings (e.g., pyrimidine) to enhance metabolic stability .
  • Pharmacophore mapping : Use molecular docking to predict interactions with target proteins (e.g., kinases) and guide synthetic priorities .

Methodological Notes

  • Stereoselective synthesis : Prioritize chiral auxiliaries or asymmetric catalysis for enantiomerically pure products .
  • Data reproducibility : Archive reaction conditions (e.g., solvent batch, humidity) in open-access platforms to facilitate cross-study comparisons .
  • Safety protocols : Handle nitrile-containing intermediates in fume hoods due to potential toxicity .

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